molecular formula C18H25ClN2O2 B6269804 N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride CAS No. 2418642-20-1

N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride

Cat. No. B6269804
CAS RN: 2418642-20-1
M. Wt: 336.9
InChI Key:
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Description

N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.9. The purity is usually 80.
BenchChem offers high-quality N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride' involves the reaction of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid with N-(tert-butoxycarbonyl)-3-aminospiro[3.3]heptane-1-carboxamide, followed by deprotection and salt formation with hydrochloric acid.", "Starting Materials": ["1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid", "N-(tert-butoxycarbonyl)-3-aminospiro[3.3]heptane-1-carboxamide", "Hydrochloric acid"], "Reaction": ["Step 1: React 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid with N-(tert-butoxycarbonyl)-3-aminospiro[3.3]heptane-1-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate N-{3-[(tert-butoxycarbonyl)amino]spiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide.", "Step 2: Deprotect the intermediate by treating it with trifluoroacetic acid (TFA) in DCM to remove the tert-butoxycarbonyl (Boc) protecting group and obtain the free amine intermediate N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide.", "Step 3: Salt formation by treating the free amine intermediate with hydrochloric acid in anhydrous ether to obtain the final product N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride."] }

CAS RN

2418642-20-1

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9

Purity

80

Origin of Product

United States

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